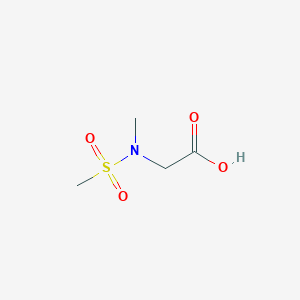
2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol
Übersicht
Beschreibung
“2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol” is a chemical compound with the CAS Number: 19178-21-3. It has a molecular weight of 164.21 and its IUPAC name is 2-methyl-5,6,7,8-tetrahydro-4-quinazolinol .
Synthesis Analysis
The synthesis of derivatives of 5,6,7,8-tetrahydroquinazolines has been demonstrated using α-aminoamidines. The reaction occurs in mild conditions and is characterized by excellent yields .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O/c1-6-10-8-5-3-2-4-7 (8)9 (12)11-6/h2-5H2,1H3, (H,10,11,12) and the InChI key is POZNQGBUFZFKPQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored in an inert atmosphere .Wissenschaftliche Forschungsanwendungen
2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol has been studied for its potential applications in a variety of scientific research fields. It has been studied as a possible drug candidate for the treatment of various diseases, including cancer, diabetes, and infectious diseases. It has also been studied for its potential use in biochemistry and physiology. In biochemistry, this compound has been studied for its ability to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. In physiology, this compound has been studied for its potential to modulate the activity of ion channels, such as potassium channels.
Wirkmechanismus
The exact mechanism of action of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol is still not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450. Additionally, it is believed to modulate the activity of ion channels, such as potassium channels.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In terms of biochemical effects, this compound has been studied for its ability to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. In terms of physiological effects, this compound has been studied for its potential to modulate the activity of ion channels, such as potassium channels.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol has several advantages and limitations for use in lab experiments. One advantage is its low cost and availability. Additionally, this compound is a relatively stable compound, making it suitable for a variety of experiments. However, one limitation of this compound is that it has not been extensively studied, making it difficult to predict its effects. Additionally, this compound is a synthetic compound, meaning that it may not be suitable for use in experiments involving living organisms.
Zukünftige Richtungen
The potential applications of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol are still being explored. Possible future directions include further research into its biochemical and physiological effects, as well as its potential use in drug development. Additionally, further research into its mechanism of action and potential toxicity could lead to new uses for this compound in scientific research. Additionally, further research into its potential use in biochemistry and physiology could lead to new discoveries in these fields. Finally, further research into its potential use in drug development could lead to new treatments for a variety of diseases.
Synthesemethoden
2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol can be synthesized through a variety of methods. The most common method is the reaction of 2-methyl-5,6,7,8-tetrahydroquinazoline (2-Methyl-5,6,7,8-tetrahydroquinazolin-4-olH) with an alkyl halide, such as bromoethane. This reaction produces this compound and 2-bromoethanol as the byproducts. Other methods of synthesis include the reaction of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-olH with an alkyl amine, such as ethylamine, and the reaction of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-olH with an alkyl sulfoxide, such as dimethyl sulfoxide.
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
2-methyl-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-10-8-5-3-2-4-7(8)9(12)11-6/h2-5H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZNQGBUFZFKPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172708 | |
| Record name | 4(3H)-Quinazolinone, 5,6,7,8-tetrahydro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19178-21-3 | |
| Record name | 4(3H)-Quinazolinone, 5,6,7,8-tetrahydro-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019178213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19178-21-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19846 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4(3H)-Quinazolinone, 5,6,7,8-tetrahydro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide](/img/structure/B186526.png)












